molecular formula C4H6O2<br>OHCH2CCCH2OH<br>C4H6O2 B031916 2-Butyne-1,4-diol CAS No. 110-65-6

2-Butyne-1,4-diol

Cat. No. B031916
CAS RN: 110-65-6
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Butyne-1,4-diol can be synthesized through various chemical reactions, including the interaction with chlorodiphenylphosphine, which yields 2,3-bis(diphenylphosphinyl)-1,3-butadiene instead of the expected 1,4-isomer, as demonstrated by Pollok and Schmidbaur (1987) (Pollok & Schmidbaur, 1987). Moreover, D'Amboise, Mathieu, and Piron (1988) highlighted its presence in electroplating, showing its impact on the current efficiency of zinc electro-winning (D'Amboise, Mathieu, & Piron, 1988).

Molecular Structure Analysis

The molecular structure of 2-Butyne-1,4-diol has been extensively studied, including its interaction with nickel(0) complexes, elucidated through X-ray diffraction studies showing a trigonal-planar coordination around the nickel atom (Rosenthal et al., 1991) (Rosenthal et al., 1991).

Chemical Reactions and Properties

2-Butyne-1,4-diol undergoes various chemical reactions, including hydrogenation to butane-1,4-diol in supercritical carbon dioxide without catalysts, as discovered by Zhao, Ikushima, and Arai (2003) (Zhao, Ikushima, & Arai, 2003). Additionally, its reaction with aliphatic amines catalyzed by ruthenium complexes to produce N-alkylpyrroles and N-substituted pyrrolidines has been documented (Tsuji et al., 1987) (Tsuji, Yokoyama, Huh, & Watanabe, 1987).

Physical Properties Analysis

The physical properties of 2-Butyne-1,4-diol, such as its phase behavior in various conditions and its interaction with different solvents, significantly influence its application in industrial processes. The compound's behavior in solutions and its transformation into dimer and possibly trimer forms when dissolved in water have been reported (D'Amboise, Mathieu, & Piron, 1988) (D'Amboise, Mathieu, & Piron, 1988).

Chemical Properties Analysis

The chemical properties of 2-Butyne-1,4-diol, including its reactivity and the synthesis of derivatives, are critical for its applications in organic synthesis and industrial processes. For example, the creation of 1,4-diamino-2-butynes through microwave-assisted Cu(I)-catalyzed synthesis showcases the versatility of 2-Butyne-1,4-diol in chemical synthesis (Xu, Feng, & Van der Eycken, 2021) (Xu, Feng, & Van der Eycken, 2021).

Scientific Research Applications

Electroplating Applications 2-Butyne-1,4-diol has been used in electroplating, where its presence in the electrolyte enhances the current efficiency of zinc electro-winning. It contains the monomer, dimer, and some trimer, with the monomer slowly transforming into the dimer and possibly trimer in water (D'Amboise, Mathieu, & Piron, 1988).

Green Chemistry Applications In green chemistry, hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol has been achieved in supercritical carbon dioxide without catalysts. This process exhibits high selectivity and conversion rates (Zhao, Ikushima, & Arai, 2003).

Chemical Synthesis 2-Butyne-1,4-diol is involved in the synthesis of N-substituted pyrroles and pyrrolidines. It reacts with aliphatic amines in the presence of a Ruthenium complex to yield N-alkylpyrroles (Tsuji, Yokoyama, Huh, & Watanabe, 1987).

Catalysis and Hydrogenation Studies Several studies have explored the hydrogenation of 2-butyne-1,4-diol using different catalysts. Research on palladium-supported catalysts revealed the formation of various products besides butane-1,4-diol, offering insights into reaction mechanisms and product distributions (Musolino, Cutrupi, Donato, Pietropaolo, & Pietropaolo, 2003).

Corrosion Inhibition 2-Butyne-1,4-diol has been identified as an effective corrosion inhibitor for steel pipelines in carbonate/bicarbonate solution. It forms a protective film on the surface, substantially reducing corrosion (Meresht, Farahani, & Neshati, 2012).

Supercritical CO2 Hydrogenation The hydrogenation of 2-butyne-1,4-diol in supercritical CO2 promoted by stainless steel reactor walls has been explored. This process highlights the effectiveness of supercritical CO2 as a medium and the influence of phase behavior on reaction kinetics (Zhao, Ikushima, & Arai, 2004).

Polymer and Material Synthesis 2-Butyne-1,4-diol serves as a divergent ditopic template in solid-state photoreactivity for synthesizing complex polymer structures. It directs certain compounds to undergo [2 + 2] photodimerization, leading to innovative applications in materials science (Oburn, Quentin, & MacGillivray, 2019).

Safety And Hazards

2-Butyne-1,4-diol is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be worn when handling this chemical .

Future Directions

The broadest commercial production method of 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (BYD) by nickel or palladium catalysts . The increase in the basic strength of alkali metal doped Pt catalysts led to the increase in electron density of Pt hence, faster desorption and higher selectivity to butenediol .

properties

IUPAC Name

but-2-yne-1,4-diol
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2
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InChI Key

DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Canonical SMILES

C(C#CCO)O
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Molecular Formula

C4H6O2
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DSSTOX Substance ID

DTXSID4021921
Record name 2-Butyne-1,4-diol
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Molecular Weight

86.09 g/mol
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Physical Description

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C
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Flash Point

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C
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Solubility

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good)
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2
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Impurities

< 0.5% water; 1% butane-1,4-diol
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Product Name

2-Butyne-1,4-diol

Color/Form

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa

CAS RN

110-65-6; 54141-09-2, 110-65-6
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Melting Point

50 °C, 58 °C
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

To a solution of butyne-1,4-diol (5 g, 58 mmol) in dry THF at room temperature (RT) was added portion-wise sodium hydride (60% dispersion in oil, 2.32 g, 58 mmol). After 4.3 hr, acetyl chloride (4.12 mL, 58 mmol) was added. After stirring at RT for 22 hr, the mixture was concentrated under reduced pressure. The residue was concentrated twice from toluene before purification on silica gel using ethyl acetate/dichloromethane (1:3) as eluent to give 2-Butyne-1,4-diol, monoacetate as an oil in 49% yield. 1H NMR (DMSO-d6) δ 5.23 (1H, bs), 4.70 (2H, t, J=1.8 Hz), 4.09 (2H, s), 2.03 (3H, s).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Butyne-1,4-diol
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2-Butyne-1,4-diol
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2-Butyne-1,4-diol
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2-Butyne-1,4-diol
Reactant of Route 5
2-Butyne-1,4-diol
Reactant of Route 6
2-Butyne-1,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.